molecular formula C17H23D3ClN3O2S B602680 Naratriptan-d3 Hydrochloride CAS No. 1190021-64-7

Naratriptan-d3 Hydrochloride

Cat. No. B602680
Key on ui cas rn: 1190021-64-7
M. Wt: 374.94
InChI Key: AWEZYKMQFAUBTD-MUTAZJQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05786473

Procedure details

A mixture of (E)-N-methyl-2-[3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]ethenesulphonamide hydrochloride (500 g) and 10% palladium oxide on charcoal (50% wet paste, 700g added as three charges) in DMF (3L), water (3L) and methanol (1.5L) was hydrogenated at atmospheric pressure over 24 hr. The suspension was filtered and the filter cake washed with water (500 mL). The filtrate was concentrated to approximately 2L by distillation in vacuo. Ethyl acetate (5L) was added over 10 mins and the mixture cooled to 5°. The product was filtered off, washed with ethyl acetate (1L) and dried in vacuo at 45° overnight (453 g, 90.1% of theory). Recrystallisation from hot water (1.36L) afforded white crystals (324.0 g, 71.2% of theory).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
palladium oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][NH:3][S:4](/[CH:7]=[CH:8]/[C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][CH:13]=[C:12]2[C:18]1[CH2:19][CH2:20][N:21]([CH3:24])[CH2:22][CH:23]=1)(=[O:6])=[O:5].C>CN(C=O)C.CO.[Pd]=O>[ClH:1].[CH3:2][NH:3][S:4]([CH2:7][CH2:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][CH:13]=[C:12]2[CH:18]1[CH2:19][CH2:20][N:21]([CH3:24])[CH2:22][CH2:23]1)(=[O:5])=[O:6] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
Cl.CNS(=O)(=O)\C=C\C=1C=C2C(=CNC2=CC1)C=1CCN(CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1.5 L
Type
solvent
Smiles
CO
Name
palladium oxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the filter cake washed with water (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to approximately 2L by distillation in vacuo
ADDITION
Type
ADDITION
Details
Ethyl acetate (5L) was added over 10 mins
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to 5°
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with ethyl acetate (1L)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 45° overnight (453 g, 90.1% of theory)
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Recrystallisation from hot water (1.36L)
CUSTOM
Type
CUSTOM
Details
afforded white crystals (324.0 g, 71.2% of theory)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
Cl.CNS(=O)(=O)CCC=1C=C2C(=CNC2=CC1)C1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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